4-(tert-Butyl)-N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide portion of the molecule is planar due to the conjugation of the amide group with the benzene ring. The boronic ester and tert-butyl groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The boronic ester could potentially be involved in Suzuki coupling reactions to form carbon-carbon bonds. The amine could act as a base or nucleophile in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could result in basic properties, while the boronic ester might make the compound susceptible to hydrolysis .Scientific Research Applications
Synthesis and Structural Analysis
- 4-(tert-Butyl)-N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boric acid ester intermediate with benzene rings, obtained through multi-step substitution reactions. Its structure is confirmed using various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations are employed to validate the molecular structures and investigate the physicochemical properties of similar compounds (Huang et al., 2021) (Ye et al., 2021).
Application in Polymer Synthesis
- This compound plays a role in the synthesis of polyfluorenes for applications like creating bright, emission-tuned nanoparticles. These nanoparticles, with enhanced fluorescence emission, have potential uses in bioimaging and sensor technologies (Fischer, Baier, & Mecking, 2013).
Development of Electrochromic Materials
- The compound is useful in the preparation of electrochromic polymers. These polymers have applications in creating electrochromic cells for textiles and plastics, indicating potential use in smart fabrics and advanced material technologies (Beaupré, Dumas, & Leclerc, 2006).
Boronated Compounds Synthesis
- It's significant in synthesizing boronated phosphonium salts, which are investigated for their cytotoxicity and cellular uptake. This could imply applications in biomedical research, particularly in cancer therapy (Morrison et al., 2010).
Sensor Technology and Detection Applications
- This chemical is used in creating sensitive fluorescence probes for detecting specific ions, such as Ba2+ ions. This has implications in environmental monitoring and biomedical diagnostics (Ravichandiran et al., 2019).
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO3/c1-16-19(25-28-23(5,6)24(7,8)29-25)10-9-11-20(16)26-21(27)17-12-14-18(15-13-17)22(2,3)4/h9-15H,1-8H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNKONWSRSBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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